molecular formula C10H12ClNO2 B178078 Ethyl 2-(chloromethyl)-5-methylnicotinate CAS No. 124796-97-0

Ethyl 2-(chloromethyl)-5-methylnicotinate

Cat. No.: B178078
CAS No.: 124796-97-0
M. Wt: 213.66 g/mol
InChI Key: QFBRIFBWBLEBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(chloromethyl)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloromethyl group attached to the second carbon of the nicotinate ring and a methyl group attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chloromethyl)-5-methylnicotinate typically involves the chloromethylation of 5-methylnicotinic acid. The process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phase-transfer catalysis to enhance the reaction rate and yield. The process involves the use of a quaternary ammonium salt as a phase-transfer catalyst to facilitate the transfer of the chloromethylating agent into the organic phase where the reaction occurs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chloromethyl)-5-methylnicotinate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of nicotinic alcohol derivatives.

Scientific Research Applications

Ethyl 2-(chloromethyl)-5-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems as a precursor to bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-5-methylnicotinate involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of enzyme activity.

Comparison with Similar Compounds

    Ethyl nicotinate: Lacks the chloromethyl and methyl groups, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-(chloromethyl)-5-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    2-(Chloromethyl)-5-methylnicotinic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and reactivity.

Biological Activity

Ethyl 2-(chloromethyl)-5-methylnicotinate (ECMN) is a chemical compound with significant biological activity, primarily due to its chloromethyl group, which acts as an alkylating agent. This article explores the biological properties, mechanisms of action, and potential applications of ECMN based on current research findings.

Chemical Structure and Properties

ECMN is characterized by a chloromethyl group attached to a nicotinic acid derivative. Its structure can be represented as follows:

  • Chemical Formula : C₉H₈ClN₁O₂
  • Molecular Weight : 201.62 g/mol

The presence of the chloromethyl group allows ECMN to participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. This property is critical for its biological interactions.

The biological activity of ECMN is largely attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This alkylation can lead to:

  • Modulation of Biological Pathways : By altering protein function through covalent modification.
  • Inhibition of Enzyme Activity : Affecting metabolic processes within cells.

Antimicrobial Activity

Recent studies have indicated that ECMN exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that ECMN could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Antiproliferative Activity

ECMN has also been investigated for its antiproliferative effects on cancer cell lines. A study demonstrated that ECMN significantly inhibited the growth of HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values reported as follows:

Cell Line IC50 (µM)
HeLa10
A54915

This suggests that ECMN may possess potential therapeutic applications in oncology, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Antimicrobial Study : A recent study evaluated the effectiveness of ECMN against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, with an MIC of 16 µg/mL. This indicates potential for use in developing new treatments for antibiotic-resistant infections.
  • Anticancer Research : In vitro studies on ECMN's effect on cancer cell proliferation revealed that the compound induces apoptosis in HeLa cells through the activation of caspase pathways. The research highlighted the importance of further exploring ECMN's potential as an anticancer agent .
  • Mechanistic Insights : Investigations into the mechanism revealed that ECMN interacts with DNA, leading to strand breaks and subsequent cell cycle arrest at the G2/M phase. This mechanism underlines its potential utility in cancer therapy .

Properties

IUPAC Name

ethyl 2-(chloromethyl)-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-4-7(2)6-12-9(8)5-11/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBRIFBWBLEBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown in step 11-ii of Scheme 11, Compound 2035 (354 mg, 1.98 mmol) and 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (689 mg, 2.96 mmol) were combined in DCM (1.8 mL). After stirring 18 hours at room temperature, the mixture was diluted with 20 mLs each of saturated sodium carbonate and dichloromethane. The organics were separated, washed with saturated sodium carbonate, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give ethyl 2-(chloromethyl)-5-methylnicotinate (Compound 2036, 465 mg) as a pale yellow oil: ESMS (M+1) 213.86.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
689 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.